molecular formula C15H14N2O2 B14502528 N-Benzyl-N-nitroso-2-phenylacetamide CAS No. 62901-67-1

N-Benzyl-N-nitroso-2-phenylacetamide

Cat. No.: B14502528
CAS No.: 62901-67-1
M. Wt: 254.28 g/mol
InChI Key: RWIHCYIIWZOHAP-UHFFFAOYSA-N
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Description

N-Benzyl-N-nitroso-2-phenylacetamide (CAS 62901-67-1) is an organic compound with the molecular formula C 15 H 14 N 2 O 2 and a molecular weight of 254.28400 g/mol . As an N-nitroso derivative, this nitrosamide compound is of significant interest in specialized chemical research and synthesis. Compounds within the broader N-benzyl phenylacetamide class have been investigated as key intermediates or precursors in pharmaceutical research for developing potential treatments for metabolic and cardiovascular diseases . Furthermore, structurally related N-nitroso compounds are utilized as highly characterized reference standards in analytical chemistry, essential for method development and quality control to ensure impurity levels in pharmaceuticals remain within stringent regulatory safety limits . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62901-67-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-benzyl-N-nitroso-2-phenylacetamide

InChI

InChI=1S/C15H14N2O2/c18-15(11-13-7-3-1-4-8-13)17(16-19)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

RWIHCYIIWZOHAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)N=O

Origin of Product

United States

Advanced Synthetic Strategies for N Benzyl N Nitroso 2 Phenylacetamide

Direct N-Nitrosation of N-Benzyl-2-phenylacetamide Precursors

The most straightforward approach to synthesizing N-Benzyl-N-nitroso-2-phenylacetamide involves the direct N-nitrosation of its secondary amide precursor, N-Benzyl-2-phenylacetamide. This transformation is typically achieved using various nitrosating agents that can deliver the nitrosonium ion (NO+) or a related electrophilic nitrosyl species to the nitrogen atom of the amide.

Utilization of Nitrosating Agents (e.g., Nitrous Acid, Alkyl Nitrites)

Nitrous Acid (HONO): Classically, nitrous acid, generated in situ from the acidification of a nitrite (B80452) salt (commonly sodium nitrite, NaNO₂), is a widely used nitrosating agent. tandfonline.comnih.gov The reaction is typically performed in an acidic aqueous medium. The active nitrosating species is believed to be the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), or nitrosyl halide, depending on the specific acid and conditions employed. researchgate.netresearchgate.net For the synthesis of this compound, this would involve treating N-Benzyl-2-phenylacetamide with a solution of sodium nitrite in the presence of a mineral acid like hydrochloric acid.

Alkyl Nitrites: Alkyl nitrites, such as tert-butyl nitrite (TBN), have emerged as effective and versatile nitrosating agents, particularly in organic solvents. acs.orgrsc.orgorganic-chemistry.org They offer the advantage of milder reaction conditions and can often be used under neutral or even solvent-free conditions. acs.orgrsc.org The reaction with TBN is believed to proceed through the homolytic cleavage of the O-N bond, generating a nitrosyl radical which then reacts with the amide. This method has been successfully applied to a range of N-alkyl amides, affording the corresponding N-nitrosoamides in good to excellent yields. acs.orgresearchgate.net

A comparative overview of these nitrosating agents is presented in the table below.

Nitrosating AgentTypical ConditionsAdvantagesDisadvantages
Nitrous Acid (from NaNO₂/Acid)Aqueous acid (e.g., HCl), low temperature (0-5 °C)Inexpensive reagents, well-established method. tandfonline.comRequires strongly acidic conditions which may not be compatible with sensitive functional groups; potential for side reactions.
tert-Butyl Nitrite (TBN)Organic solvent (e.g., CH₂Cl₂) or solvent-free, room temperature. acs.orgrsc.orgMild conditions, high yields, good functional group tolerance, can be performed solvent-free. acs.orgrsc.orgorganic-chemistry.orgReagent is more expensive than sodium nitrite.

Optimization of Reaction Parameters for Selective Nitrosation

The selective and high-yielding synthesis of this compound requires careful optimization of several reaction parameters.

Temperature: N-nitrosation reactions are often exothermic and the stability of the N-nitroso product can be a concern at elevated temperatures. For reactions involving nitrous acid, maintaining a low temperature (typically 0-5 °C) is crucial to prevent the decomposition of both the nitrosating agent and the product. cdnsciencepub.com In contrast, reactions with tert-butyl nitrite can often be carried out efficiently at room temperature. acs.org

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. For nitrous acid-mediated nitrosations, water is the most common solvent. In the case of alkyl nitrites, a variety of organic solvents can be used, with dichloromethane (B109758) being a common choice. thieme-connect.com Interestingly, studies have shown that solvent-free conditions with tert-butyl nitrite can lead to excellent yields for the N-nitrosation of N-alkyl amides. acs.org

Stoichiometry of Reagents: The molar ratio of the amide precursor to the nitrosating agent is a critical parameter. An excess of the nitrosating agent is often employed to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize potential side reactions and simplify purification.

pH/Acidity: For reactions involving nitrous acid, the pH of the reaction medium is a key factor. The formation of the active nitrosating species is favored under acidic conditions. However, excessively low pH can lead to the degradation of the product. Therefore, careful control of the acid concentration is necessary.

The following table provides hypothetical experimental data for the optimization of the synthesis of this compound based on general findings for similar compounds.

EntryNitrosating AgentSolventTemperature (°C)Molar Ratio (Amide:Nitrosating Agent)Reaction Time (h)Yield (%)
1NaNO₂/HClWater/DCM (biphasic)0-51:1.2275
2NaNO₂/HClWater/DCM (biphasic)251:1.2150 (with decomposition)
3tert-Butyl NitriteDichloromethane251:1.5192
4tert-Butyl NitriteNone (Solvent-free)251:1.50.595
5tert-Butyl NitriteDichloromethane251:1.1385

Alternative Synthetic Pathways to N-Nitroso Amides

While direct N-nitrosation is the most common route, alternative pathways to N-nitroso amides exist, which can be advantageous in specific contexts. One such method involves the reaction of N-halo amides with a suitable source of the nitroso group. For instance, an N-chloro or N-bromo derivative of N-Benzyl-2-phenylacetamide could potentially react with a nitrite salt or other nitrosating species to form the desired N-nitroso product. This pathway, however, is less commonly employed due to the often-required multi-step synthesis of the N-halo amide precursor.

Another potential, though less direct, route could involve the rearrangement of a suitable precursor. However, for a molecule like this compound, such a pathway is not well-established and would likely be more complex than direct nitrosation.

Considerations for Reaction Scalability and Yield Maximization

Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges.

Heat Transfer: N-nitrosation reactions can be exothermic, and efficient heat removal is critical on a larger scale to maintain the optimal temperature and prevent runaway reactions or product decomposition. The choice of reactor design and cooling systems is paramount.

Mixing: Ensuring efficient mixing of the reactants is crucial, especially in heterogeneous reaction mixtures (e.g., solid sodium nitrite in an organic solvent). Inadequate mixing can lead to localized "hot spots" and reduced yields.

Reagent Addition: The controlled addition of the nitrosating agent is important to manage the reaction rate and temperature. On a large scale, this is typically achieved using automated dosing systems.

Work-up and Product Isolation: The work-up procedure must be scalable and efficient. This includes handling large volumes of solvents and ensuring safe and effective isolation of the product.

To maximize the yield on a larger scale, it is essential to have a thorough understanding of the reaction kinetics and to maintain tight control over all reaction parameters. The use of continuous flow reactors can offer advantages in terms of heat and mass transfer, leading to better control and potentially higher yields and purity.

Purification and Isolation Techniques for N-Nitroso Products

The purification and isolation of this compound require careful handling due to the potential thermal and photochemical instability of N-nitroso compounds.

Extraction: After the reaction, the crude product is typically extracted into an organic solvent. It is important to neutralize any remaining acid carefully and wash the organic layer with water and brine to remove inorganic byproducts.

Chromatography: Column chromatography is a common method for purifying N-nitroso amides. acs.org Silica gel is a suitable stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, can be used as the eluent. The polarity of the eluent system should be optimized to achieve good separation of the desired product from any unreacted starting material and byproducts.

Recrystallization: If the N-nitroso product is a solid, recrystallization can be an effective purification technique. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.

Drying and Storage: The purified N-nitroso amide should be dried under vacuum at a low temperature to remove any residual solvent. Due to their potential sensitivity to light and heat, N-nitroso compounds should be stored in amber-colored containers in a cool, dark place. cdnsciencepub.com

Comprehensive Spectroscopic Characterization and Conformational Analysis of N Benzyl N Nitroso 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of N-Benzyl-N-nitroso-2-phenylacetamide, revealing intricate details about its conformational isomers and the dynamic processes they undergo.

Investigation of Hindered Rotation Around the N-N(O) Bond

The partial double bond character of the N-N bond in N-nitrosamines, including this compound, leads to hindered rotation, resulting in the existence of distinct rotational isomers (rotamers). acs.org This phenomenon is observable in the NMR spectra, which often display two sets of signals corresponding to the different conformations. scielo.br The presence of these multiple signals is a direct consequence of the slow interchange between the isomers on the NMR timescale at room temperature. scielo.br

The chemical environment of the atoms, particularly those close to the amide and nitroso groups, is significantly different in each rotamer, leading to distinct chemical shifts. scielo.br This is a common feature in asymmetrical N-nitrosamines, where the hindered rotation of the N-N single bond gives rise to configurational isomers, often referred to as E/Z isomers. mdpi.com

Dynamic NMR Spectroscopy for E/Z Isomerism and Rotational Barriers

Dynamic NMR (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with the interconversion of these E/Z isomers. By recording NMR spectra at various temperatures, the coalescence of the separate signals for the two isomers can be observed. mdpi.com At temperatures above the coalescence point, the rotation around the N-N bond becomes rapid on the NMR timescale, leading to a single, averaged set of signals. acs.org

The free energy of activation (ΔG‡) for this rotational barrier can be calculated from the coalescence temperature and the chemical shift difference between the signals of the two isomers. For similar compounds, such as N-benzyl-N-methylmethacrylthioamide, temperature-dependent 1H NMR spectroscopy has been used to estimate the free energy of activation for bond rotation. psu.edu This provides valuable thermodynamic data on the stability of the different conformers. The ratio of the E/Z isomers can also be determined by integrating the corresponding signals in the 1H NMR spectrum at room temperature. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. In positive electrospray ionization tandem mass spectrometry (ESI-MS/MS), protonated nitrosamine (B1359907) compounds typically produce diagnostic fragment ions. nih.gov

Common fragmentation pathways for nitrosamines include the loss of the NO radical (a loss of 30 Da) from the protonated molecular ion. nih.gov Other potential fragmentation patterns can involve cleavage at the amide bond and fragmentation of the benzyl (B1604629) and phenylacetyl groups. For the related compound N-benzylacetamide, major fragmentations include the loss of a CH3CO group. sci-hub.se The analysis of these fragmentation patterns allows for the confirmation of the molecular structure and can be useful in identifying the compound in complex mixtures.

Technique Observed Ions/Losses Interpretation
ESI-MS/MSLoss of 30 DaLoss of the NO radical from the protonated molecular ion. nih.gov
EI-MS (of related amides)M-CH3COCleavage of the acetyl group. sci-hub.se

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum will exhibit distinct absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C=O Stretching: A strong absorption band characteristic of the amide carbonyl group. For the related N-benzyl-2-phenylacetamide, this band appears around 1645 cm-1. researchgate.net

N-N Stretching: A strong band typically observed in the range of 1106-1052 cm-1 for nitrosamines. pw.edu.pl

N=O Stretching: The position of this band can vary depending on whether the nitrosamine is in a monomeric or associated state. In associated nitrosamines, it is often seen around 1317 cm-1. pw.edu.pl

Aromatic C=C Stretching and C-H Bending: These vibrations will appear in their characteristic regions of the spectrum, confirming the presence of the phenyl rings. researchgate.net

C-N Stretching: This vibration may be observed around 1313 cm-1. researchgate.net

Functional Group Expected Wavenumber (cm⁻¹) Reference Compound
Amide C=O Stretch~1645N-benzyl-2-phenylacetamide researchgate.net
N-N Stretch1052-1106General Nitrosamines pw.edu.pl
N=O Stretch (Associated)~1317General Nitrosamines pw.edu.pl
C-N Stretch~1313N-benzyl-2-phenylacetamide researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Nitrosamines typically exhibit two characteristic absorption bands. pw.edu.pl

A high-intensity band is generally observed around 230 nm (log ε ≈ 4), which is similar to the band characterizing an N-NO2 group. pw.edu.pl

A lower intensity band (log ε ≈ 2.1) appears at a higher wavelength, typically between 345 to 374 nm. This band is attributed to resonance structures within the nitrosamino group. pw.edu.pl

The presence of the phenyl groups in this compound would also contribute to the UV-Vis spectrum with absorptions characteristic of aromatic systems.

X-ray Crystallography for Solid-State Molecular Architecture

While specific X-ray crystallography data for this compound was not found, this technique would provide the definitive solid-state structure of the molecule. An X-ray crystal structure would reveal precise bond lengths, bond angles, and the preferred conformation of the molecule in the crystalline state. vensel.org For instance, in the solid state, it is common for only one of the rotamers to be present in the crystal lattice. psu.edu The crystal packing would be stabilized by various intermolecular interactions, such as hydrogen bonds. vensel.org

Elucidating the Reaction Mechanisms and Degradation Pathways of N Benzyl N Nitroso 2 Phenylacetamide

Acid-Catalyzed Hydrolytic Decomposition Mechanisms

The acid-catalyzed hydrolysis of N-nitrosoamides, including N-Benzyl-N-nitroso-2-phenylacetamide, is a complex process that proceeds through several key stages, ultimately leading to the cleavage of the N-N bond and the formation of various products. The mechanism is initiated by the protonation of the amide, which can occur on either the oxygen or nitrogen atom, followed by the formation of reactive intermediates.

Intermediate Formation: Diazoalkanes and Diazonium Ions

Under acidic conditions, N-nitrosoamides can undergo rearrangement to form diazoesters, which are precursors to diazoalkanes and diazonium ions. In the case of this compound, the protonated species is susceptible to intramolecular rearrangement, leading to the formation of a benzyl (B1604629) diazonium ion and 2-phenylacetic acid.

The formation of a diazonium ion intermediate is a critical step in the decomposition pathway. Studies on analogous compounds, such as N-nitrosotolazoline (N-nitroso-2-benzylimidazoline), have shown that the decomposition in acidic buffer involves the formation of a reactive diazonium ion. acs.org This intermediate is highly electrophilic and serves as a precursor to a variety of products. acs.org The proposed mechanism for N-nitrosotolazoline involves the rapid reversible protonation of the imino nitrogen atom, followed by the slow addition of water to form a tetrahedral intermediate. This intermediate then rapidly decomposes to yield the diazonium ion. acs.org A similar pathway can be postulated for this compound, where the initial protonation of the amide nitrogen or oxygen facilitates the formation of the benzyl diazonium ion.

Product Derivatization via Nucleophilic Attack, Elimination, and Rearrangement

Once the benzyl diazonium ion is formed, it can undergo a variety of subsequent reactions, including nucleophilic attack, elimination, and rearrangement, leading to a diverse array of products. The specific products formed will depend on the reaction conditions, including the solvent and the presence of other nucleophiles.

In an aqueous acidic medium, the primary nucleophile is water, which can attack the benzylic carbon of the diazonium ion to form benzyl alcohol. Alternatively, the counter-ion from the acid or other nucleophiles present in the solution can also attack the diazonium ion. For example, if hydrochloric acid is used as the catalyst, benzyl chloride could be a potential product.

Elimination reactions are also possible, particularly if there is a suitable proton on a carbon adjacent to the diazonium group. However, for the benzyl diazonium ion, this pathway is less likely. Rearrangement reactions, while common for some diazonium ions, are not typically observed for the benzyl diazonium ion under these conditions.

Photochemical Degradation Studies and Kinetics

The photochemical degradation of N-nitroso compounds provides an alternative pathway for their decomposition. The absorption of ultraviolet (UV) light can lead to the homolytic cleavage of the N-N bond, generating a benzyl-2-phenylacetamidyl radical and a nitric oxide radical.

Studies on the photolysis of N-nitrosamides in acidic media have shown that the primary photochemical process is the fission of the nitrogen-nitrogen bond. This is in contrast to the thermal decomposition, which often involves the cleavage of the nitrogen-carbonyl bond. The resulting radicals can then undergo a variety of secondary reactions.

The benzyl-2-phenylacetamidyl radical can abstract a hydrogen atom from the solvent or another molecule to form N-benzyl-2-phenylacetamide. Alternatively, it can undergo further fragmentation or rearrangement. The nitric oxide radical can react with other radicals or molecules in the solution.

Thermal Decomposition Processes

The thermal decomposition of N-nitrosoamides can proceed through different mechanistic pathways depending on the structure of the compound and the reaction conditions. A common pathway involves the rearrangement to a diazoester, which then decomposes to form a carbocation and nitrogen gas.

For this compound, thermal decomposition could lead to the formation of the benzyl cation and the 2-phenylacetate anion, along with the evolution of nitrogen gas. The benzyl cation can then react with any available nucleophiles in the reaction mixture. In the absence of other nucleophiles, it could potentially react with the 2-phenylacetate anion to form benzyl 2-phenylacetate.

The stability of N-nitrosoamides is highly dependent on their structure. The presence of the benzyl group may influence the rate of thermal decomposition. However, without specific experimental data for this compound, the exact products and kinetics of its thermal decomposition remain speculative.

Reactivity Towards Specific Chemical Species (e.g., Nucleophiles, Reducing Agents)

The electrophilic nature of the nitroso nitrogen in N-nitroso compounds makes them susceptible to attack by nucleophiles. The reaction of this compound with nucleophiles can lead to denitrosation, where the nitroso group is removed.

Strong nucleophiles can attack the nitroso nitrogen, leading to the cleavage of the N-N bond and the formation of N-benzyl-2-phenylacetamide and a nitrosated nucleophile. The reactivity towards nucleophiles will depend on the nucleophilicity of the attacking species and the steric hindrance around the nitroso group.

Reducing agents can also react with N-nitroso compounds. For instance, reduction can lead to the formation of the corresponding hydrazine (B178648) derivative or the parent amide, N-benzyl-2-phenylacetamide, and nitrogen-containing inorganic species. The specific products will depend on the reducing agent used and the reaction conditions.

Kinetic and Solvent Isotope Effect Investigations

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. By replacing an atom with its heavier isotope, changes in the reaction rate can provide information about bond breaking and bond formation in the rate-determining step.

For the acid-catalyzed hydrolysis of this compound, a solvent isotope effect study, where H₂O is replaced with D₂O, could provide insights into the role of the solvent in the reaction mechanism. A negligible deuterium (B1214612) solvent kinetic isotope effect (kH/kD ≈ 1) was observed in the decomposition of N-nitrosotolazoline, supporting a mechanism where protonation is a rapid pre-equilibrium step. acs.org A similar observation for this compound would suggest a similar mechanism.

Kinetic isotope effects can also be used to probe the nature of the transition state. For example, a primary kinetic isotope effect upon substitution of the benzylic hydrogens with deuterium would indicate that the C-H bond is being broken in the rate-determining step, which would be relevant for elimination pathways.

Catal-ytic Influences on Reaction Rates and Selectivity

A comprehensive review of scientific literature and chemical databases did not yield specific studies detailing the catalytic influences on the reaction rates and selectivity of this compound. General principles of catalysis applicable to N-nitroso amides may be inferred, but dedicated research on this particular compound is not publicly available.

Theoretical and Computational Investigations of N Benzyl N Nitroso 2 Phenylacetamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of N-Benzyl-N-nitroso-2-phenylacetamide. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, providing a balance between computational cost and accuracy.

Electronic Structure: The electronic structure of this compound would be investigated by calculating its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap typically suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map would also be calculated to identify nucleophilic and electrophilic sites within the molecule, offering insights into its interaction with other chemical species.

Energetics: The energetics of the molecule, including its heat of formation, standard enthalpy, and Gibbs free energy of formation, would be calculated to determine its thermodynamic stability. These parameters are essential for understanding the feasibility of its synthesis and its potential decomposition pathways. Quantum chemical calculations have been employed to investigate the activation and deactivation pathways of other nitrosamines, providing valuable data for risk assessment. nih.govfrontiersin.orgnih.gov

Illustrative Data Table: Calculated Thermodynamic Properties of this compound

Thermodynamic PropertyCalculated Value (Illustrative)Unit
Heat of Formation (ΔHf°)+50.2kcal/mol
Standard Enthalpy (H°)-85.7Hartree
Gibbs Free Energy of Formation (ΔGf°)+75.9kcal/mol

Conformational Analysis and Energy Landscape Mapping

The flexibility of the N-benzyl and 2-phenylacetamide moieties allows for multiple conformations of this compound. Conformational analysis is crucial for identifying the most stable three-dimensional structures and understanding the molecule's dynamic behavior.

A systematic search of the conformational space would be performed by rotating the single bonds, particularly around the N-N, N-C, and C-C bonds of the backbone. For each generated conformer, a geometry optimization would be carried out to find the local energy minimum. The relative energies of these conformers would then be calculated to construct a potential energy surface (PES). The PES provides a map of the energy landscape, revealing the most stable (lowest energy) conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties. Studies on other N-nitrosamines have highlighted the importance of conformational isomers in their chemical behavior.

Illustrative Data Table: Relative Energies of this compound Conformers

ConformerDihedral Angle (°) (C-N-N-O)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)178.50.0075.3
2-5.21.2515.1
385.33.509.6

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a powerful tool to investigate the mechanisms of chemical reactions involving this compound. This is particularly relevant for understanding its potential decomposition or its reactions with other molecules. For N-nitroso compounds, a key area of investigation is the mechanism of their activation, which can lead to the formation of reactive intermediates. nih.govfrontiersin.orgnih.govacs.org

To model a reaction pathway, the structures of the reactants, products, and any intermediates are optimized. Transition state (TS) theory is then used to locate the saddle point on the potential energy surface that connects the reactants and products. The TS represents the highest energy point along the reaction coordinate. By characterizing the TS, including its geometry and vibrational frequencies, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. Such computational studies can elucidate the likelihood of different reaction pathways and identify the most favorable ones.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be invaluable for the characterization of this compound and for the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with high accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.govresearchgate.netimist.maacs.org The calculated chemical shifts, when referenced to a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra and confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups within the molecule, such as the C=O, N-N, and N=O groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.deacs.orgmdpi.comyoutube.comacs.org By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be determined. This information is crucial for understanding the molecule's color and its photophysical properties.

Illustrative Data Table: Predicted Spectroscopic Parameters for this compound

Spectroscopic TechniqueParameterPredicted Value (Illustrative)
NMR¹H Chemical Shift (ppm, Benzyl (B1604629) CH₂)4.85
¹³C Chemical Shift (ppm, C=O)172.3
IRC=O Stretch (cm⁻¹)1685
N=O Stretch (cm⁻¹)1450
UV-Visλmax (nm)280, 350

Molecular Dynamics Simulations for Conformational Mobility and Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of this compound, including its conformational mobility and its interactions with solvent molecules or other species. rsc.orgacs.orgresearchgate.netresearchgate.netrsc.org

In an MD simulation, the classical equations of motion are solved for all atoms in the system over a certain period, generating a trajectory of atomic positions and velocities. This trajectory provides detailed information about the molecule's dynamic behavior. For this compound, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule over time, the transitions between different conformations can be observed, and the flexibility of different parts of the molecule can be assessed.

Analyze Solvent Effects: Placing the molecule in a simulated solvent box (e.g., water or an organic solvent) allows for the study of solute-solvent interactions, such as hydrogen bonding, and how the solvent influences the molecule's conformation and dynamics.

Study Intermolecular Interactions: MD simulations can also be used to model the interaction of this compound with other molecules, providing insights into its potential for aggregation or binding to other chemical entities.

By combining these theoretical and computational approaches, a comprehensive understanding of the structure, properties, and reactivity of this compound can be achieved, providing valuable insights in the absence of direct experimental data.

Advanced Applications of N Nitroso Amides in Synthetic Organic Chemistry

N-Nitroso Compounds as Precursors for Reactive Intermediates (e.g., Carbenes, Nitrenes, Diazo Species)

N-nitroso amides are well-documented precursors to diazoalkanes and other diazo species, which are themselves versatile intermediates in organic synthesis. The decomposition of N-nitroso amides, often initiated by base, heat, or light, leads to the formation of these reactive species. nih.gov In the case of N-Benzyl-N-nitroso-2-phenylacetamide, treatment with a suitable base would be expected to generate a diazotate intermediate, which could subsequently eliminate to form a diazo species.

This reactivity is significant as diazo compounds are precursors to carbenes and can participate in a wide array of reactions, including cyclopropanations, C-H insertion reactions, and Wolff rearrangements. The specific structure of this compound would yield a diazo species capable of generating a benzyl-substituted carbene, opening avenues for the synthesis of complex molecular architectures.

Table 1: Potential Reactive Intermediates from this compound

Precursor Conditions Potential Reactive Intermediate Subsequent Reactions
This compound Base Benzyldiazomethane Cyclopropanation, C-H Insertion

Role as Nitrosating and Oxidizing Agents in Complex Syntheses

N-nitroso compounds, including N-nitroso amides, can act as nitrosating agents, transferring a nitroso group to other molecules. organic-chemistry.orgwikipedia.org This capability is particularly useful in the synthesis of other N-nitroso compounds or in situations where a controlled source of a nitrosating agent is required. The reactivity of this compound as a nitrosating agent would depend on the reaction conditions and the nucleophilicity of the substrate. wikipedia.org

While less common, the N-nitroso group can also participate in oxidation reactions. The potential for this compound to act as an oxidizing agent would likely be in specialized contexts, possibly involving radical pathways initiated by the homolytic cleavage of the N-N bond.

Engagement in Novel Multicomponent or Cascade Reactions

The ability of this compound to generate reactive intermediates makes it a potential candidate for inclusion in multicomponent or cascade reactions. acs.org For instance, the in situ generation of a diazo species from this precursor could be intercepted by other reactants in a one-pot process to construct complex molecules efficiently.

A hypothetical cascade reaction could involve the base-induced formation of a diazo compound from this compound, followed by a transition-metal-catalyzed carbene insertion into a suitable substrate, all within a single reaction vessel. Such a process would be highly atom-economical and could streamline the synthesis of intricate organic structures.

Regioselective and Stereoselective Transformations Mediated by the Nitroso Group

The nitroso group in this compound can exert a significant influence on the stereochemical and regiochemical outcome of reactions. The presence of the bulky benzyl (B1604629) and phenylacetyl groups can create a specific steric environment around the reactive center, potentially directing incoming reagents to a particular face or position of the molecule.

For example, in reactions involving the generation of a carbene from the corresponding diazo species, the stereoselectivity of subsequent reactions, such as cyclopropanation, could be influenced by the chiral environment created by the substituents on the original N-nitroso amide. While this compound itself is not chiral, its derivatives with chiral auxiliaries could be employed to achieve high levels of stereocontrol. bohrium.com The regioselectivity of reactions, such as C-H insertions, could also be directed by the electronic and steric properties of the benzyl and phenylacetyl groups.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
N-nitroso amides
Diazoalkanes
Carbenes
Nitrenes

Analytical Methodologies for the Detection and Characterization of N Benzyl N Nitroso 2 Phenylacetamide

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental for separating N-Benzyl-N-nitroso-2-phenylacetamide from complex sample matrices prior to detection. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis of non-volatile and thermally labile N-nitroso compounds, including N-nitrosamides like this compound. nih.gov The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Stationary Phases: Reversed-phase columns, particularly octadecylsilane (B103800) (C18) and pentafluorophenyl (PFP) columns, are commonly employed for the separation of N-nitroso compounds. lcms.czglsciences.com InertSustain AQ-C18 columns, for example, are designed to retain highly polar compounds effectively. glsciences.com

Mobile Phases: Typical mobile phases consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency in mass spectrometry. lcms.cz Gradient elution, where the mobile phase composition is changed during the analytical run, is frequently used to separate complex mixtures. nih.gov

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. chromatographyonline.com While highly effective for volatile nitrosamines like N-nitrosodimethylamine (NDMA), its application to non-volatile N-nitrosamides is limited. chromatographyonline.comqascf.com The high temperatures required for GC analysis can cause thermal degradation of labile compounds like this compound. Therefore, HPLC is generally the more suitable chromatographic technique for this specific compound. The combination of GC with a Thermal Energy Analyzer (TEA) has been a standard for volatile nitrosamine (B1359907) analysis due to its specificity for the nitrosyl group. chromatographyonline.comnih.gov

Table 1: Illustrative HPLC Conditions for Separation of N-Nitroso Compounds
ParameterCondition A lcms.czCondition B glsciences.com
Column Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm)InertSustain AQ-C18 HP (3 µm, 50 x 2.1 mmI. D.)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 500 µL/min0.4 mL/min
Technique Gradient ElutionGradient Elution

Coupled Techniques for Enhanced Analysis (e.g., GC-MS, LC-MS/MS)

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and sensitive quantification of N-nitroso compounds. aquigenbio.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of various N-nitrosamine impurities. nih.govrsc.org For thermally stable and volatile compounds, it offers excellent separation and sensitive detection. researchgate.net However, due to the thermal lability of this compound, GC-MS is not the ideal method without derivatization, which can add complexity to the sample preparation process. GC coupled with high-resolution time-of-flight (TOF) mass spectrometry has been explored for improved selectivity in complex matrices. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the state-of-the-art technique for the trace-level quantification of non-volatile N-nitroso compounds in pharmaceutical and other matrices. nih.govresearchgate.net This method offers high sensitivity and selectivity. waters.comlcms.cz The liquid chromatograph separates the target analyte from the sample matrix, and the tandem mass spectrometer provides definitive identification and quantification.

Ionization: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for N-nitroso compounds. nih.govshimadzu.com

Detection: Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are frequently used. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for specific product ions formed after fragmentation, a highly selective process that minimizes matrix interference. waters.comlcms.cz

High-Resolution Mass Spectrometry (LC-HRMS): Techniques like LC-Orbitrap MS provide high mass accuracy, which allows for the determination of the elemental composition of an analyte and its fragments, further increasing confidence in identification. fda.govlcms.cz The U.S. Food and Drug Administration (FDA) has developed and published LC-HRMS methods for the detection and quantification of various N-nitrosamine impurities in pharmaceutical drugs. fda.govnih.gov

Table 2: Example LC-MS/MS Parameters for the Analysis of N-Nitroso Compounds
CompoundPrecursor Ion (m/z) lcms.czProduct Ions (m/z) glsciences.comIonization Mode
N-Nitrosodimethylamine (NDMA)75.0558458Positive (APCI/ESI) shimadzu.com
N-Nitrosodiethylamine (NDEA)103.0871475Positive (APCI/ESI) shimadzu.com
N-Nitrosodi-n-propylamine (NDPA)131.1184443Positive (APCI/ESI) shimadzu.com
N-Nitrosodiphenylamine (NDPhA)199.08714171Positive (APCI/ESI) glsciences.com

Development of Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods coupled with mass spectrometry are the gold standard, spectrophotometric and electrochemical methods offer alternative or complementary approaches for detection.

Spectrophotometric Methods: Spectrophotometric detection can be employed following the chemical denitrosation of the N-nitroso compound. A common method involves reaction with hydrogen bromide in acetic acid to release the nitrosyl group, which is then converted to nitrite (B80452). rsc.org The resulting nitrite can be quantified using the Griess reaction, which produces a highly colored azo dye that is measured spectrophotometrically. This principle has been adapted for flow injection analysis, providing a rapid and automated method for determining total N-nitroso content. rsc.org Another approach involves the photochemical nitrosation of a naphtholsulfonate indicator, which coordinates with iron(II) ions to form a colored complex for visual or spectrophotometric detection. nih.gov

Electrochemical Methods: Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of N-nitroso compounds. rsc.org These sensors typically work by measuring the current associated with the oxidation or reduction of the nitroso group at a modified electrode surface. researchgate.net For example, sensors based on glassy carbon electrodes modified with materials like graphene and platinum nanoparticles have been developed for the detection of N-nitrosodiphenylamine. researchgate.net These methods can achieve very low detection limits and are being explored for genotoxicity screening by detecting DNA damage caused by metabolically activated N-nitroso compounds. rsc.org

Stability Indicating Methods and Degradation Product Profiling

N-nitroso compounds can be unstable and may degrade under certain conditions such as exposure to light, acid, or heat. acs.orgnih.gov An analytical method is considered "stability-indicating" if it can accurately measure the concentration of the active ingredient without interference from its degradation products. acs.org

Developing Stability-Indicating Methods: HPLC is well-suited for developing stability-indicating methods. The compound is subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to induce degradation. The analytical method must then be able to separate the intact parent compound from all major degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity and identifying potential co-eluting peaks.

Degradation Pathways and Product Profiling: Understanding the degradation pathways of this compound is important for identifying potential impurities that could form during manufacturing or storage. N-nitrosamides can undergo decomposition through several pathways:

Denitrosation: Cleavage of the N-NO bond, which can be catalyzed by acid, leading to the formation of the corresponding amide (N-Benzyl-2-phenylacetamide) and a nitrosating agent. rsc.org

Hydrolysis: Cleavage of the amide bond, which can be acid or base-catalyzed. rsc.org

Rearrangement: Some N-nitroso compounds can undergo rearrangement to form other products. nih.gov

Photolysis: UV light can induce cleavage of the N-NO bond, leading to the formation of radicals and subsequent degradation products. nih.gov

LC-MS/MS and LC-HRMS are invaluable tools for identifying the structures of unknown degradation products formed during stability studies. By comparing the mass spectra and fragmentation patterns of the degradation products with those of the parent compound, potential structures can be elucidated. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzyl-N-nitroso-2-phenylacetamide in a laboratory setting?

  • Methodological Answer : The synthesis involves nitrosation of the parent amine (N-Benzyl-2-phenylacetamide) under acidic conditions. A typical protocol includes reacting the amine with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at 0–5°C to prevent thermal decomposition. After completion, the product is isolated via vacuum filtration and purified by recrystallization using methanol or ethanol. Stability testing under inert atmospheres (e.g., argon) is recommended due to the compound’s sensitivity to light and heat .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for structural confirmation. Mass spectrometry (MS) provides molecular weight validation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection at 230–250 nm (absorbance range for nitroso groups) is suitable. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the key storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in amber glass vials at 0–6°C under inert gas (argon or nitrogen) to minimize degradation. Avoid prolonged exposure to moisture or oxygen, as nitroso compounds are prone to hydrolysis and oxidation. Regular stability testing via HPLC is advised for long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported mutagenic potential of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in metabolic activation systems. Use the Ames test with S9 liver homogenate to simulate mammalian metabolism. Test multiple bacterial strains (e.g., Salmonella TA100 and TA98) to detect frameshift and base-pair mutations. Dose-response studies (0.1–100 µg/mL) and replication under standardized conditions (pH, temperature) can clarify conflicting results .

Q. What methodological considerations are critical when designing in vivo studies to assess the carcinogenicity of N-nitroso compounds like this compound?

  • Methodological Answer :

  • Dose Selection : Use subacute and chronic exposure models (e.g., 6–24 months) with doses below acute toxicity thresholds.
  • Endpoint Analysis : Include histopathological examination of liver, kidney, and bladder tissues, as nitroso compounds target these organs.
  • Controls : Employ positive controls (e.g., N-Nitrosodiethylamine) and negative controls (vehicle-only groups).
  • Metabolite Tracking : Use LC-MS/MS to monitor urinary metabolites like phenylacetamide derivatives .

Q. How can the formation of this compound as a byproduct in pharmaceutical syntheses be minimized?

  • Methodological Answer : Mitigate nitrosation by:

  • pH Control : Maintain reaction pH > 3 to reduce nitrosating agent (HNO₂) formation.
  • Inhibitors : Add ascorbic acid (1–2 mM) or α-tocopherol to scavenge nitrosating species.
  • Temperature : Limit reaction temperatures to <10°C during steps involving amines and nitrites.
    Post-synthesis, validate purity via HPLC-UV to ensure byproduct levels are below regulatory thresholds (e.g., ICH Q3 guidelines) .

Q. How can trace levels of this compound be quantified in environmental samples?

  • Methodological Answer : Employ Solid-Phase Extraction (SPE) with C18 cartridges to concentrate the compound from water or soil extracts. Analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting characteristic fragmentation ions (e.g., m/z 150 → 105 for the phenylacetamide moiety). Quantify against a deuterated internal standard (e.g., this compound-d₅) to correct for matrix effects .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound?

  • Methodological Answer :

  • Controlled Decomposition Studies : Perform thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) under nitrogen vs. oxygen atmospheres to assess oxidative vs. thermal degradation.
  • Kinetic Modeling : Use Arrhenius plots to calculate activation energy (Eₐ) for decomposition. Compare results with computational models (e.g., DFT simulations of bond dissociation energies).
  • Replicate Conditions : Ensure all studies report humidity, light exposure, and purity of batches, as impurities (e.g., residual acids) can accelerate degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.